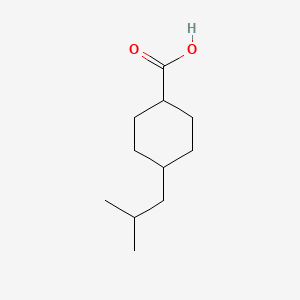

4-Isobutylcyclohexanecarboxylic Acid

Description

Significance and Research Context

The significance of 4-isobutylcyclohexanecarboxylic acid in academic and industrial research is multifaceted, primarily revolving around its role as a key intermediate in the synthesis of more complex molecules. Its structural isomers, particularly the trans-isomer, are of considerable interest.

In the field of medicinal chemistry, derivatives of 4-substituted cyclohexanecarboxylic acids are explored as potential therapeutic agents. For instance, research has been conducted on cyclohexane (B81311) carboxylic acid derivatives as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme implicated in obesity. nih.gov The cyclohexane scaffold serves as a rigid core to which various functional groups can be attached to optimize biological activity. While not directly naming this compound, these studies highlight the importance of the cyclohexane carboxylic acid motif in drug discovery. nih.gov

Furthermore, the field of materials science, specifically in the development of liquid crystals, has seen the use of cyclohexanecarboxylic acid derivatives. The rigid cyclohexane ring, when appropriately substituted, can contribute to the formation of mesophases, which are the basis of liquid crystal displays. osti.gov Research into the synthesis of various 4-substituted cyclohexanecarboxylic acids and their esters has demonstrated that the stereochemistry of the molecule, whether cis or trans, significantly impacts its liquid-crystalline properties. osti.gov Generally, the linear geometry of trans-isomers is more conducive to forming stable liquid crystal phases. osti.gov

The stereoisomerism of 4-substituted cyclohexanecarboxylic acids is a critical aspect of their research context. The cis and trans isomers can exhibit different physical and biological properties. The conversion of the cis isomer to the more stable trans isomer is a topic of practical importance, particularly in pharmaceutical and materials science applications where a specific stereoisomer is required. google.com

Historical Perspectives in Chemical Synthesis and Application

The synthesis of substituted cyclohexanecarboxylic acids has a long history rooted in the development of alicyclic chemistry. While a definitive first synthesis of this compound is not readily found in early literature, its preparation falls within the scope of well-established synthetic methodologies for cyclohexane derivatives that were developed over the 20th century.

Historically, one of the primary methods for accessing cyclohexane derivatives was through the catalytic hydrogenation of the corresponding aromatic compounds. The hydrogenation of benzoic acid and its derivatives to yield cyclohexanecarboxylic acids has been a subject of study for many years. researchgate.netnih.govcabidigitallibrary.org Early methods often required high pressures and temperatures. nih.gov A patent from the 1960s describes the hydrogenation of vaporous benzoic acid over various metal catalysts, such as palladium, rhodium, and nickel, to produce cyclohexanecarboxylic acid. google.com This foundational work on the hydrogenation of the benzene (B151609) ring paved the way for the synthesis of a wide array of substituted cyclohexanes, including the isobutyl derivative.

Another classical approach that could have been employed for the synthesis of this compound is the malonic ester synthesis. This versatile method allows for the formation of a carboxylic acid from an alkyl halide. While a multi-step process, it provides a reliable route to substituted carboxylic acids.

The application context has also evolved. While early research focused on the fundamental properties and reactions of cyclohexane derivatives, later work has been driven by the search for new materials and pharmaceuticals. The discovery that certain 4-alkylcyclohexanecarboxylic acid derivatives possessed liquid crystalline properties spurred further investigation into this class of compounds. osti.gov Similarly, the recognition of the cyclohexane ring as a valuable scaffold in medicinal chemistry has led to the synthesis and evaluation of numerous derivatives for various biological targets. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information related to the synthesis and properties of relevant compounds.

Table 1: Synthetic Methods for Cyclohexanecarboxylic Acids

| Method | Starting Material Example | Key Reagents | Product Example | Citation(s) |

| Catalytic Hydrogenation | Benzoic Acid | H₂, Pd/C or Ru/C catalyst | Cyclohexanecarboxylic Acid | researchgate.netcabidigitallibrary.orggychbjb.com |

| Catalytic Hydrogenation | p-Aminobenzoic Acid | H₂, Ru/C, NaOH | trans-4-Aminocyclohexanecarboxylic Acid | google.comgoogle.com |

| Malonic Ester Synthesis | Alkyl Halide | Diethyl malonate, NaOEt, H₃O⁺, heat | Substituted Carboxylic Acid |

Table 2: Properties of Related Cyclohexanecarboxylic Acid Derivatives

| Compound | Isomer | Application/Research Area | Key Finding | Citation(s) |

| 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | trans | Liquid Crystals | Exhibits liquid-crystal characteristics | osti.gov |

| 4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | cis | Liquid Crystals | Does not exhibit liquid-crystal characteristics | osti.gov |

| 4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid | - | Medicinal Chemistry (DGAT1 inhibitor) | Potent inhibitor of DGAT1 | nih.gov |

| trans-4-Aminocyclohexanecarboxylic acid derivatives | trans | Medicinal Chemistry | Intermediates for pharmaceuticals | google.comgoogle.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJJRCCYQXONBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192060 | |

| Record name | Cyclohexanecarboxylic acid, 4-isobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38792-88-0 | |

| Record name | Cyclohexanecarboxylic acid, 4-isobutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-isobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isobutylcyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Isobutylcyclohexanecarboxylic Acid

General Synthetic Routes to Cyclohexanecarboxylic Acids

The foundational methods for creating the cyclohexanecarboxylic acid scaffold are diverse, each offering distinct advantages. These routes include the carboxylation of organometallic intermediates, the hydrolysis of nitriles, and various oxidative approaches.

Carboxylation of Organometallic Intermediates

The carboxylation of organometallic compounds, particularly Grignard and organolithium reagents, represents a fundamental approach to forming carboxylic acids. organicchemistrytutor.comlibretexts.org In this method, an organometallic reagent, prepared from an alkyl or aryl halide, acts as a potent nucleophile. libretexts.org

The general mechanism involves the nucleophilic attack of the organometallic reagent on carbon dioxide (CO₂). This is followed by an acidic workup to protonate the resulting carboxylate salt, yielding the final carboxylic acid. organicchemistrytutor.com

However, a critical consideration when working with Grignard and organolithium reagents is their strong basicity. organicchemistrytutor.comlibretexts.org If the substrate contains acidic protons, such as those on a carboxylic acid, an acid-base reaction will occur preferentially, consuming the organometallic reagent and preventing the desired carboxylation. organicchemistrytutor.comlibretexts.org For instance, the reaction of a Grignard reagent with a pre-existing carboxylic acid will simply deprotonate it. organicchemistrytutor.com Organolithium reagents, being even more potent nucleophiles, can sometimes react further, but the initial acid-base reaction remains a primary pathway. organicchemistrytutor.comyoutube.com

A widely reported synthesis of 4-isobutylcyclohexanecarboxylic acid utilizes a catalytic hydrogenation and carboxylation route, which begins with the hydrogenation of 4-isobutylcyclohexanone.

| Step | Reactant | Reagent/Catalyst | Conditions | Outcome |

| 1 | 4-Isobutylcyclohexanone | Palladium on carbon (Pd/C), Hydrogen gas | High pressure, room temperature to moderate heat | Reduction of the ketone to the corresponding cyclohexane (B81311) derivative. |

| 2 | Hydrogenated intermediate | Carbon dioxide or other carboxylating agent | - | Formation of this compound. |

Hydrolysis of Nitriles

The hydrolysis of nitriles provides another reliable pathway to carboxylic acids. chemguide.co.ukchemistrysteps.com This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. youtube.com

Under acidic conditions, the nitrile is heated under reflux with a dilute acid like hydrochloric acid. chemguide.co.uk The reaction proceeds through protonation of the nitrile, followed by attack of water, to form an amide which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. youtube.com

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. chemguide.co.uk This process involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, eventually forming a sodium carboxylate salt and ammonia (B1221849) gas. chemguide.co.ukyoutube.com To obtain the free carboxylic acid, the final solution must be acidified. chemguide.co.uk

The synthesis of carboxylic acids from nitriles can also be achieved through biotransformations using enzymes like nitrilase or a combination of nitrile hydratase and amidase. researchgate.net These biocatalytic methods are often conducted in aqueous media and can produce enantiopure carboxylic acids. researchgate.net

Oxidative Synthesis Approaches

Oxidative methods offer a direct route to cyclohexanecarboxylic acids from various precursors. A common strategy involves the oxidation of a cyclohexane derivative. For example, cyclohexanecarboxylic acid can be synthesized from cyclohexane through a series of oxidation steps. askfilo.com

A general sequence for this transformation is:

Oxidation of Cyclohexane to Cyclohexanol: Using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). askfilo.com

Oxidation of Cyclohexanol to Cyclohexanone (B45756): Employing reagents such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃/H₂SO₄). askfilo.com

Oxidation of Cyclohexanone to Cyclohexanecarboxylic Acid: Utilizing a strong oxidizing agent like KMnO₄ or Jones reagent. askfilo.com

Alternatively, cyclohexanecarbaldehyde can be oxidized to cyclohexanecarboxylic acid under aerobic conditions, sometimes facilitated by N-heterocyclic carbene (NHC) organocatalysts. researchgate.net The conversion of cyclohexanecarboxylic acid itself can lead to other products; for instance, its reaction with an oxygen-containing gas and steam at high temperatures in the presence of metal-salt catalysts can produce a mixture of cyclohexanone and cyclohexene (B86901). researchgate.net

Stereoselective Synthesis of this compound and its Analogues

Achieving specific stereochemistry in the final product often requires more sophisticated synthetic strategies. Catalytic asymmetric hydrogenation and the use of chiral auxiliaries are two prominent methods for controlling the stereochemical outcome.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful technique for preparing chiral compounds, including α-substituted propionic acids. nih.gov This method often employs transition metal catalysts, with a recent focus on earth-abundant metals like nickel. nih.gov These reactions can achieve high enantiomeric excess (ee) and are applicable to the synthesis of various drug intermediates. nih.govyoutube.com For example, the asymmetric hydrogenation of α-substituted acrylic acids can yield the corresponding chiral products with excellent results. nih.gov The hydrogenation of benzenecarboxylic acids to produce cyclohexanecarboxylic acids can be carried out using rhodium or ruthenium compounds on a solid support. google.com

A specific application involves the preparation of trans-4-amino-1-cyclohexanecarboxylic acid from p-aminobenzoic acid using a Ruthenium on carbon (Ru/C) catalyst, which can achieve a high trans-to-cis isomer ratio. google.com

| Precursor | Catalyst | Conditions | Product | Yield/Selectivity |

| p-Aminobenzoic acid | 5% Ru/C | 10% NaOH, 100°C, 15 bar H₂ | 4-Aminocyclohexane-1-carboxylic acid (cis/trans mixture) | - |

| α-Aryl and alkyl-substituted acrylic acids | Nickel-based catalyst | Hydrogenation | Chiral α-substituted propionic acids | Up to 99% yield, 99.4% ee. nih.gov |

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recycled. wikipedia.org This strategy is widely used in asymmetric synthesis. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones, trans-2-phenyl-1-cyclohexanol, and pseudoephedrine. wikipedia.org Oxazolidinone auxiliaries, for instance, can be acylated and then subjected to stereoselective alkylation or aldol (B89426) reactions. wikipedia.org Cyclohexyl-based chiral auxiliaries are particularly effective in achieving high diastereofacial selectivity in various carbon-carbon bond-forming reactions. sigmaaldrich.com

In the synthesis of bicyclo[1.1.1]pentane (BCP) amino acids, (R)-phenylglycinol has been used as a chiral auxiliary in a Strecker reaction to produce diastereomers that can be separated chromatographically. nih.gov The subsequent removal of the auxiliary and hydrolysis yields the enantiomerically enriched target amino acid. nih.gov

| Chiral Auxiliary Type | Application Example | Key Features |

| Oxazolidinones | Stereoselective aldol reactions, alkylations. wikipedia.org | Commercially available, readily prepared from amino alcohols, directs reactions at the alpha-position of the carbonyl. wikipedia.org |

| Cyclohexyl-based auxiliaries (e.g., trans-2-phenyl-1-cyclohexanol) | Ene reactions, Friedel-Crafts reactions, asymmetric oxidations. wikipedia.orgsigmaaldrich.com | High diastereofacial selectivity, readily recycled. sigmaaldrich.com |

| Pseudoephedrine | Asymmetric alkylation. wikipedia.org | Can be used in both (R,R)- and (S,S)-forms. wikipedia.org |

Diastereoselective Alkylation Reactions

Diastereoselective alkylation is a powerful strategy for the stereocontrolled formation of C-C bonds. In the context of synthesizing substituted cyclohexanecarboxylic acids, this approach often involves the alkylation of a pre-existing cyclohexane ring system where a chiral auxiliary or a resident stereocenter directs the approach of the incoming electrophile.

One general strategy involves the use of metal-complexed dienolates. For instance, the diastereoselective synthesis of trisubstituted cyclohexanecarboxylic acid derivatives has been achieved mediated by an iron tricarbonyl complex. acs.orgntnu.edu.tw In this type of reaction, the iron tricarbonyl moiety coordinates to a diene, locking the ring in a specific conformation. This conformational rigidity allows for the subsequent alkylation or addition reactions to proceed with high diastereoselectivity. The enolate derived from the complexed ester can then react with an alkyl halide. After the desired substitution is achieved, oxidative decomplexation removes the iron tricarbonyl group to yield the substituted cyclohexanecarboxylic acid derivative. While not specifically detailed for the isobutyl group, this methodology provides a framework for the stereocontrolled introduction of substituents onto a cyclohexane ring.

Another approach is the use of pseudo five-component reactions based on diketene (B1670635) to synthesize highly functionalized cyclohexane derivatives with high diastereoselectivity. researchgate.net These methods often proceed through cascade reactions, where multiple bonds are formed in a single pot, and the stereochemical outcome is controlled by the reaction conditions and the nature of the substrates. beilstein-journals.orgd-nb.info

The general principle of these reactions is summarized in the table below, showcasing the complexity and control achievable.

| Reaction Type | Key Feature | Stereochemical Control | Reference |

| Metal-Mediated Alkylation | Use of (diene)Fe(CO)₃ complexes | High diastereoselectivity due to conformational locking | acs.orgntnu.edu.tw |

| Multi-Component Reaction | Cascade reaction from simple precursors | Diastereoselective formation of polysubstituted rings | researchgate.net |

These methodologies highlight the potential to control the stereochemistry at the C1 (carboxyl) and C4 (isobutyl) positions through carefully designed synthetic sequences involving diastereoselective alkylation steps.

Palladium-Catalyzed Conjugate Additions

Palladium catalysis has become an indispensable tool in modern organic synthesis, offering mild and efficient routes to complex molecules. Palladium-catalyzed conjugate addition reactions are particularly useful for the formation of C-C bonds on α,β-unsaturated carbonyl compounds, such as cyclic enones. rsc.org This strategy can be envisioned for the synthesis of a precursor to this compound.

The general approach would involve the conjugate addition of an isobutyl nucleophile to a cyclohexenone derivative. However, a more common and well-documented approach is the addition of aryl or vinyl groups using organoboron reagents (Suzuki-Miyaura type conjugate addition). For instance, the palladium-catalyzed enantioselective 1,4-addition of arylboronic acids to β-substituted cyclic enones has been reported to construct all-carbon quaternary stereocenters with high efficiency and enantioselectivity. nih.gov

A typical reaction would involve a palladium(II) catalyst, often with a chiral ligand, reacting with a cyclic enone and an organoboron reagent. The product of such a reaction is a β-substituted cyclic ketone. To obtain the final this compound, the resulting ketone would require further chemical transformations. This would involve the conversion of the ketone functionality into a carboxylic acid, for example, through a Baeyer-Villiger oxidation to form a lactone, followed by hydrolysis and reduction, or through olefination followed by oxidative cleavage.

The following table summarizes representative conditions for palladium-catalyzed conjugate additions on cyclic enones, which could be adapted for this synthetic route. nih.gov

| Catalyst System | Ligand | Substrate | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |

| Pd(OCOCF₃)₂ | t-BuPyOX | 3-Methylcyclohexen-2-one | Phenylboronic acid | 99% | 93% | nih.gov |

| Pd(OAc)₂ | Chiral Diene | Cyclic Enones | Arylboronic Acids | Moderate to Good | High | orgsyn.org |

This method provides a powerful way to install the isobutyl group (or a precursor) at the 4-position of the cyclohexane ring in a stereocontrolled manner, which can then be elaborated to the target carboxylic acid. orgsyn.orgamanote.com

Stereoselective Cyclization Reactions

Stereoselective cyclization reactions are fundamental in constructing cyclic systems with well-defined stereochemistry from acyclic precursors. mdpi.com For the synthesis of this compound, a strategy involving the formation of the substituted cyclohexane ring itself through a stereocontrolled cyclization event is a viable and elegant approach.

Various types of cyclization reactions can be employed, including intramolecular Michael additions, Diels-Alder reactions, and radical cyclizations. researchgate.netresearchgate.net For example, a Diels-Alder reaction between a diene bearing an isobutyl group and a dienophile containing a carboxyl group or a precursor could directly generate a cyclohexene ring with the desired substitution pattern. The stereochemistry of the newly formed stereocenters is dictated by the geometry of the reactants and the reaction conditions, often following the endo rule. Subsequent reduction of the double bond would yield the saturated cyclohexane ring.

Another powerful strategy is the cascade cyclization, where a series of intramolecular reactions leads to the formation of complex cyclic structures from a single acyclic starting material. beilstein-journals.orgd-nb.infopsu.edu For instance, the synthesis of highly functionalized cyclohexanones has been achieved through a cascade inter–intramolecular double Michael addition strategy. beilstein-journals.orgd-nb.info An appropriately substituted acyclic precursor could be designed to cyclize, positioning the isobutyl and carboxyl functionalities at the desired positions with specific stereochemistry.

The synthesis of natural products often showcases the power of stereoselective cyclization reactions. For example, the synthesis of cyclobakuchiols involves conformation-controlled stereoselective reactions to create a substituted cyclohexane ring. nih.gov These advanced strategies, while not directly reported for this compound, provide a blueprint for how such a molecule could be assembled with high stereochemical control.

| Cyclization Strategy | Key Transformation | Stereocontrol | Potential Application | Reference |

| Diels-Alder Reaction | [4+2] Cycloaddition | Predictable based on reactants | Formation of a substituted cyclohexene precursor | nih.gov |

| Cascade Michael Addition | Double intramolecular addition | High diastereoselectivity | Construction of highly functionalized cyclohexanones | beilstein-journals.orgd-nb.info |

| Radical Cyclization | Intramolecular radical addition | Substrate and reagent control | Formation of the cyclohexane ring from an unsaturated precursor | researchgate.net |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste and energy consumption. unibo.it A prominent green strategy for the synthesis of saturated cyclic compounds is the catalytic hydrogenation of their aromatic counterparts. rsc.orgmdpi.com

The most direct and atom-economical route to this compound is the catalytic hydrogenation of 4-isobutylbenzoic acid. nih.govsigmaaldrich.com This reaction involves the reduction of the aromatic ring to a cyclohexane ring while preserving the carboxylic acid and isobutyl groups. This method is considered green as it often uses molecular hydrogen as the reductant, producing water as the only byproduct.

The choice of catalyst is crucial for the efficiency and selectivity of the hydrogenation. Ruthenium- and rhodium-based catalysts are commonly employed for the hydrogenation of aromatic rings. For instance, the hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been achieved with high selectivity using a Ru/C catalyst in a binary solvent system of 1,4-dioxane (B91453) and water. cabidigitallibrary.org The addition of water as a co-solvent was found to increase the selectivity towards the desired cyclohexanecarboxylic acid. cabidigitallibrary.org

A patent describes the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid from p-aminobenzoic acid using a Ru/C catalyst under basic conditions, achieving a high trans:cis ratio in a one-pot process. google.com This demonstrates that catalytic hydrogenation can be highly diastereoselective. A similar approach could be optimized for the hydrogenation of 4-isobutylbenzoic acid to favor the desired trans or cis isomer of this compound.

The following table presents typical conditions for the hydrogenation of benzoic acid derivatives, which are applicable to the synthesis of this compound.

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Key Outcome | Reference |

| Benzoic Acid | 5% Ru/C | 1,4-Dioxane/Water (1:1) | Not specified | Not specified | 86% selectivity to cyclohexanecarboxylic acid | cabidigitallibrary.org |

| p-Aminobenzoic Acid | 5% Ru/C | 10% NaOH (aq) | 100 | 15 | High conversion, cis:trans ratio 1:4.6 | google.com |

| Succinic Acid | Cu/CeO₂ | 1,4-Dioxane | 120 | ~41 | High conversion to γ-hydroxybutyric acid | srce.hr |

This catalytic hydrogenation approach represents a scalable, efficient, and environmentally friendly method for the production of this compound.

Advanced Characterization and Spectroscopic Analysis of 4 Isobutylcyclohexanecarboxylic Acid

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of organic compounds. Each technique probes different aspects of the molecule's interaction with electromagnetic radiation, yielding a unique fingerprint that, when combined, provides a complete structural picture.

NMR spectroscopy is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. nih.gov Both ¹H and ¹³C NMR are used to characterize 4-Isobutylcyclohexanecarboxylic acid.

¹H NMR Spectroscopy : In the ¹H NMR spectrum, the acidic proton of the carboxyl group (–COOH) is highly characteristic, typically appearing as a broad singlet far downfield, around 10-12 ppm. libretexts.orglibretexts.org This signal disappears upon the addition of D₂O due to proton-deuterium exchange. The protons on the carbon adjacent to the carboxyl group are deshielded and resonate in the 2-3 ppm range. libretexts.org The protons of the isobutyl group and the cyclohexyl ring will appear in the aliphatic region (approx. 0.8-2.0 ppm), with specific multiplicities and integrations corresponding to their positions. For instance, the methyl protons of the isobutyl group would appear as a doublet. Long-range couplings may also be observed, providing further structural information. nih.gov

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded, absorbing in the 165-185 ppm range. libretexts.orgpressbooks.pub Carbons of the cyclohexyl ring and the isobutyl group appear in the upfield region, typically between 20-50 ppm. The specific chemical shifts can help distinguish between the cis and trans isomers of the compound. chemicalbook.comchemicalbook.com

Table 1: Predicted NMR Data for this compound Predicted chemical shifts (δ) in ppm. Actual values may vary based on solvent and isomeric form.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -COOH | 10.0 - 12.0 | Broad singlet, exchangeable with D₂O. libretexts.orglibretexts.org |

| ¹H | -CH -COOH | 2.0 - 2.5 | Multiplet. |

| ¹H | Cyclohexyl & Isobutyl CH, CH₂ | 0.8 - 2.0 | Complex multiplets. |

| ¹H | -CH(CH₃ )₂ | ~0.9 | Doublet. |

| ¹³C | -C OOH | 175 - 185 | Saturated aliphatic acid carbonyl. pressbooks.pub |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which establishes the molecular weight and offers clues to its structure. For this compound (Molecular Formula: C₁₁H₂₀O₂; Molecular Weight: 184.28 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺).

The fragmentation pattern for carboxylic acids is often characteristic. youtube.com Common fragmentation pathways include:

Loss of a hydroxyl radical (•OH) : This results in a prominent peak at [M-17]⁺ (m/z 167).

Loss of a carboxyl group (•COOH) : This leads to a peak at [M-45]⁺ (m/z 139).

McLafferty Rearrangement : This is a common fragmentation for carbonyl compounds with accessible gamma-hydrogens, resulting in a prominent peak which is often the base peak. youtube.com

Cleavage of the isobutyl group : Fragmentation of the side chain can also occur, leading to various smaller aliphatic fragments.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₁H₂₀O₂]⁺ | Molecular Ion (M⁺) |

| 167 | [M - OH]⁺ | Loss of hydroxyl radical. youtube.com |

| 139 | [M - COOH]⁺ | Loss of carboxyl group. youtube.com |

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. vscht.cz Carboxylic acids have a highly distinctive set of absorptions due to the carboxyl group. pressbooks.pub

The IR spectrum of this compound will be dominated by these features:

O-H Stretch : A very broad and strong absorption band is observed from approximately 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹. pressbooks.puborgchemboulder.com This broadness is a result of extensive hydrogen bonding, where the molecules form dimers in the condensed phase. This band typically overlaps with the C-H stretching vibrations.

C-H Stretch : Sharp peaks for the aliphatic C-H stretches from the isobutyl and cyclohexyl groups will appear between 2850 and 2960 cm⁻¹. ucla.edu

C=O Stretch : A very strong and sharp carbonyl stretching absorption appears between 1760 and 1690 cm⁻¹. orgchemboulder.com For a saturated, hydrogen-bonded (dimeric) acid like this one, the peak is expected around 1710 cm⁻¹. pressbooks.pub

C-O Stretch and O-H Bend : A medium intensity C-O stretching band is found in the 1320-1210 cm⁻¹ region. spectroscopyonline.com The out-of-plane O-H bend also gives a broad, medium-intensity peak around 950-910 cm⁻¹. orgchemboulder.comlibretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |

|---|---|---|---|

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Strong, Very Broad | Characteristic of H-bonded dimer. pressbooks.publibretexts.org |

| 2960 - 2850 | C-H Stretch (Aliphatic) | Strong to Medium | From isobutyl and cyclohexane (B81311) groups. ucla.edu |

| ~1710 | C=O Stretch (Carbonyl) | Strong, Sharp | Position typical for saturated, dimeric acids. pressbooks.pub |

| 1320 - 1210 | C-O Stretch | Medium | spectroscopyonline.com |

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily of π-electrons and non-bonding electrons. uobabylon.edu.iq This technique is most useful for compounds containing chromophores, such as conjugated π-systems or aromatic rings. masterorganicchemistry.com

This compound lacks any significant chromophore. The only electronic transitions available are the n → π* and π → π* transitions of the carbonyl group, which occur at low wavelengths. Saturated, non-conjugated carboxylic acids typically show a weak absorption maximum (λₘₐₓ) around 210 nm. libretexts.orgresearchgate.net This absorption is outside the standard analytical range and offers limited structural information.

Table 4: UV-Visible Spectroscopic Data for this compound

| Parameter | Expected Value | Notes |

|---|---|---|

| λₘₐₓ | ~210 nm | Weak absorption, of little diagnostic value. libretexts.org |

X-ray crystallography provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of structure, conformation, and intermolecular interactions. While a specific crystal structure for this compound is not detailed in the searched literature, analysis of closely related cyclohexanecarboxylic acid derivatives allows for a well-founded prediction of its solid-state structure. researchgate.netnih.govnih.gov

It is expected that this compound would crystallize with the following features:

Cyclohexane Conformation : The cyclohexane ring will adopt a stable chair conformation. researchgate.netnih.gov In the thermodynamically more stable trans isomer, both the isobutyl group and the carboxylic acid group would occupy equatorial positions to minimize steric hindrance.

Hydrogen-Bonded Dimers : In the crystal lattice, two molecules are expected to form a centrosymmetric dimer through strong hydrogen bonds between their carboxylic acid groups. nih.govnih.gov This is a near-universal feature for simple carboxylic acids in the solid state.

Table 5: Predicted Crystal Structure Parameters for this compound Based on data from analogous structures like cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid and trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid. nih.govnih.gov

| Parameter | Predicted Value | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic | Common for this class of compounds. nih.govnih.gov |

| Conformation | Chair | Lowest energy conformation for cyclohexane ring. researchgate.net |

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the target compound from impurities, such as starting materials, byproducts, or isomers, and for quantifying its purity. nih.gov High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds like this compound. chemrevlett.com

A typical method would involve Reversed-Phase HPLC (RP-HPLC), where the compound is separated on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase (e.g., a mixture of water/acetonitrile (B52724) or water/methanol with an acid modifier like phosphoric acid or formic acid). chemrevlett.com

Detection : UV detection at a low wavelength (~210 nm) can be used. However, for greater selectivity and confirmation, Mass Spectrometry (LC-MS) is superior. thermofisher.comresearchgate.net LC-MS can confirm the molecular weight of the main peak and help identify any co-eluting impurities.

Purity Calculation : The purity is determined by the relative peak area. For a pure sample, the chromatogram should show a single, sharp, and symmetrical peak. nih.gov The presence of additional peaks indicates impurities, and their area percentages can be calculated. Diode-array detection (DAD) can further assess peak purity by comparing UV spectra across the peak profile. nih.gov

Table 6: Example HPLC Method for Purity Assessment

| Parameter | Condition |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | C18 or C8, e.g., (250 x 4.6) mm, 5 µm |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Mass Spectrometry (MS) thermofisher.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, the direct analysis of polar molecules such as carboxylic acids can be challenging due to their low volatility and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the chromatographic column. d-nb.infoscholaris.ca To overcome these issues, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester form prior to GC analysis. d-nb.infolmaleidykla.lt

Common derivatization strategies include silylation and alkylation. d-nb.infolmaleidykla.lt Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. lmaleidykla.ltlmaleidykla.lt Another approach is alkylation, for instance, using 4-t-butylbenzyl bromide to form a 4-t-butylbenzyl ester, which can then be analyzed effectively by GC-Mass Spectrometry (GC-MS). d-nb.inforesearchgate.net The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase).

The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For a compound like the derivatized this compound, a non-polar or slightly polar capillary column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5), is often employed. nist.gov A temperature-programmed analysis, where the column temperature is gradually increased, is used to ensure the efficient elution of the compound. d-nb.infonist.gov The carrier gas is typically high-purity helium. d-nb.info

The retention time, which is the time it takes for the analyte to pass through the column, is a key parameter for identification. youtube.com It is influenced by the analyte's volatility, the column temperature, the carrier gas flow rate, and the nature of the stationary phase. youtube.com

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Derivatized this compound

| Parameter | Value/Description | Source |

| Instrumentation | Gas Chromatograph with Mass Spectrometer (GC-MS) | d-nb.inforjpbcs.com |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 4-t-butylbenzyl bromide | d-nb.infolmaleidykla.lt |

| Column | DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) | d-nb.infonist.gov |

| Carrier Gas | Helium, constant flow of 1.2 mL/min | d-nb.info |

| Oven Program | Initial temp: 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min) | d-nb.info |

| Injector Temperature | 250°C | N/A |

| Detector | Mass Spectrometer (MS) | d-nb.infonih.gov |

| Expected Outcome | A sharp, well-defined peak at a specific retention time corresponding to the derivatized analyte. | N/A |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. untan.ac.id Unlike GC, HPLC can often be used to analyze carboxylic acids directly without the need for derivatization, making it a more straightforward method in many cases. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. untan.ac.id

In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. untan.ac.id For the analysis of this compound, a C18 column is a standard choice for the stationary phase. hplc.euglsciences.eu The mobile phase typically consists of a mixture of water and a polar organic solvent, such as acetonitrile or methanol. sielc.comsielc.com

To ensure good peak shape and reproducible retention times for acidic compounds, the ionization of the carboxylic acid group must be suppressed. This is achieved by acidifying the mobile phase with a small amount of an acid like formic acid, phosphoric acid, or trifluoroacetic acid. hplc.eusielc.com This lowers the pH of the mobile phase, keeping the carboxylic acid in its neutral, protonated form, which interacts more effectively with the nonpolar stationary phase.

Detection is commonly performed using an ultraviolet (UV) detector, as the carboxyl group exhibits some absorbance at low wavelengths, typically around 210 nm. hplc.eu For greater sensitivity and structural confirmation, an HPLC system can be coupled to a mass spectrometer (HPLC-MS). sielc.comlcms.cz The retention time in HPLC is determined by the strength of the interaction between the analyte and the stationary phase, which is modulated by the composition of the mobile phase. untan.ac.id

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for Analysis of this compound

| Parameter | Value/Description | Source |

| Instrumentation | HPLC system with UV or MS detector | hplc.eulcms.cz |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | hplc.euglsciences.eu |

| Mobile Phase | A) 0.1% Formic Acid in Water B) 0.1% Formic Acid in Acetonitrile | hplc.eulcms.cz |

| Elution Mode | Isocratic or Gradient | sielc.comlcms.cz |

| Flow Rate | 1.0 mL/min | hplc.eu |

| Column Temperature | 30 - 40 °C | glsciences.eulcms.cz |

| Detector | UV at 210 nm | hplc.eu |

| Injection Volume | 10 µL | hplc.eulcms.cz |

Computational and Theoretical Investigations of 4 Isobutylcyclohexanecarboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are used to determine the electronic structure of molecules. These methods are fundamental for predicting molecular geometries, energies, and a wide range of chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a popular choice for predicting molecular properties and reactivity. researchgate.netmdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency.

For 4-Isobutylcyclohexanecarboxylic Acid, DFT is employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. This process involves calculating bond lengths, bond angles, and dihedral angles. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such optimizations, providing reliable results for organic molecules. researchgate.netmdpi.com

From the optimized structure, various chemical reactivity descriptors can be calculated. mdpi.com These descriptors, derived from conceptual DFT, help in understanding the molecule's stability and reactive sites. Key global reactivity descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to a change in the number of electrons. researchgate.net A harder molecule is generally less reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as the Fukui function, can identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. mdpi.com For instance, in the carboxylic acid group, the carbonyl oxygen is a likely site for electrophilic attack, while the carbonyl carbon is a potential site for nucleophilic attack. mdpi.com

| Descriptor | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | 9.5 eV |

| Electron Affinity | EA | -ELUMO | 1.2 eV |

| Chemical Hardness | η | (IP - EA) / 2 | 4.15 eV |

| Chemical Potential | μ | -(IP + EA) / 2 | -5.35 eV |

| Electrophilicity Index | ω | μ2 / (2η) | 3.45 eV |

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. youtube.com The most critical orbitals for understanding chemical reactions and electronic transitions are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

HOMO: Represents the outermost orbital containing electrons and acts as an electron donor. ossila.com Its energy level (EHOMO) is related to the molecule's ionization potential. researchgate.net

LUMO: Is the innermost empty orbital and acts as an electron acceptor. ossila.com Its energy level (ELUMO) is related to the electron affinity. researchgate.net

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. ijastems.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap implies that the molecule is more polarizable and reactive. For this compound, the HOMO is typically localized on the carboxylic acid group, particularly the non-bonding orbitals of the oxygen atoms, while the LUMO is often an anti-bonding π* orbital associated with the carbonyl group.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -9.5 | Electron-donating ability |

| LUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.3 | Indicates high kinetic stability |

Molecular Dynamics Simulations

While quantum calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.comresearchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: The cyclohexane (B81311) ring can exist in various conformations, primarily the stable "chair" form and higher-energy "boat" and "twist-boat" forms. The isobutyl group also has rotational freedom. MD simulations can track the transitions between these states and determine their relative populations at a given temperature. nih.gov

Analyze Solvation: By simulating the molecule in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. This is crucial for understanding its solubility and behavior in aqueous biological environments.

Study Binding Dynamics: When complexed with a protein, MD simulations can reveal the stability of the binding pose predicted by docking. nih.gov It can show how the ligand and protein adjust their conformations to accommodate each other, providing a more realistic view of the interaction than static models. mdpi.com Key metrics like Root-Mean-Square Deviation (RMSD) are used to assess the stability of the complex over the simulation time. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). ajrconline.org This method is central to structure-based drug design for predicting the binding mode and affinity of a potential drug candidate to its biological target. japer.in

Given its structure, this compound could be investigated as an inhibitor for various enzymes. For example, cyclooxygenase (COX) enzymes, which have a hydrophobic channel leading to their active site, are a plausible target for non-steroidal anti-inflammatory drugs (NSAIDs) that often feature a carboxylic acid group. japer.in

The docking process involves:

Preparation: Obtaining the 3D structures of the receptor (e.g., from the Protein Data Bank) and the ligand. japer.in

Search Algorithm: Systematically exploring different positions and orientations of the ligand within the receptor's binding site.

Scoring Function: Estimating the binding affinity (e.g., in kcal/mol) for each pose. A more negative score typically indicates a more favorable binding interaction.

Docking studies of this compound into an enzyme's active site would identify key interactions, such as hydrogen bonds between its carboxylate group and polar amino acid residues (like Arginine or Serine) and hydrophobic interactions involving its isobutyl and cyclohexane moieties with nonpolar residues. japer.in

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Key Hydrogen Bond Interactions | Carboxylate group with Arg120, Tyr355 |

| Key Hydrophobic Interactions | Isobutyl group and cyclohexane ring with Val349, Leu352, Tyr385 |

In Silico Prediction of Biological Activity and ADMET Properties

In silico models are essential for the early-stage evaluation of a compound's drug-likeness and pharmacokinetic profile. iapchem.org ADMET prediction involves estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a molecule using computational algorithms before it is synthesized. japsonline.commdpi.com

For this compound, various properties can be predicted:

Drug-Likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com

Absorption: Prediction of properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. mdpi.com

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or hepatotoxicity. japsonline.com

These predictions help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's ADMET profile. nih.gov

| Property | Category | Predicted Value/Outcome |

|---|---|---|

| Molecular Weight | Physicochemical | 184.28 g/mol |

| LogP (Lipophilicity) | Physicochemical | 3.10 |

| Hydrogen Bond Donors | Lipinski's Rule | 1 (Pass) |

| Hydrogen Bond Acceptors | Lipinski's Rule | 2 (Pass) |

| GI Absorption | Absorption | High |

| BBB Permeant | Distribution | No |

| CYP2D6 Inhibitor | Metabolism | No |

| Ames Toxicity | Toxicity | No |

| hERG I Inhibitor | Toxicity | No |

Biological and Pharmacological Studies of 4 Isobutylcyclohexanecarboxylic Acid

In Vitro Pharmacological Investigations

In vitro studies, which are conducted outside of a living organism, are fundamental to understanding the pharmacological profile of a compound. These investigations provide initial insights into how a substance interacts with biological targets at the molecular and cellular levels. For 4-Isobutylcyclohexanecarboxylic Acid, these studies have been crucial in elucidating its primary mechanism of action.

Receptor binding assays are used to determine the affinity of a ligand for a receptor. In the context of this compound, research has focused on its interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com These receptors are critical for fast excitatory synaptic transmission in the central nervous system. mdpi.com

Studies have identified that the trans isomer of 4-butylcyclohexane carboxylic acid (4-BCCA), a closely related analog, acts as a low-affinity inhibitor of AMPA receptors. nih.govrcsb.org Through a combination of X-ray crystallography, mutagenesis, electrophysiological assays, and molecular dynamics simulations, the binding sites for 4-BCCA were located in the transmembrane domain (TMD) of the AMPA receptor. nih.govrcsb.org Specifically, these sites are at the lateral portals formed by transmembrane segments M1-M4. nih.govrcsb.org At this location, the molecule is dynamic and can adopt multiple poses, even entering the ion channel pore. nih.govrcsb.org This binding site is distinct from those of other non-competitive inhibitors like the anti-epileptic drug perampanel. nih.govrcsb.org

The interaction of ligands with AMPA receptors can be modulated by transmembrane AMPA regulatory proteins (TARPs). nih.gov While specific data on this compound's interaction with TARPs is not detailed, the general principle is that TARPs can significantly influence the effect of allosteric modulators on AMPA receptors. nih.gov

Table 1: Receptor Binding Data for 4-BCCA at AMPA Receptors

| Parameter | Value | Reference |

|---|---|---|

| Binding Site Location | Transmembrane Domain (TMD), at lateral portals formed by M1-M4 segments | nih.govrcsb.org |

| Inhibitor Type | Low-affinity, non-competitive | nih.govrcsb.org |

| Binding Dynamics | Dynamic, multiple poses, can enter ion channel pore | nih.govrcsb.org |

Enzyme inhibition assays are conducted to determine the effect of a compound on the activity of an enzyme. While specific studies focusing solely on the inhibitory activity of this compound on a broad range of enzymes are not extensively detailed in the provided context, the general class of carboxylic acids and their derivatives are known to be investigated as enzyme inhibitors. nih.govchemrxiv.org For instance, research on sirtuin 5 (SIRT5), a protein lysine (B10760008) deacylase, has involved the development of mechanism-based inhibitors that incorporate isosteres of a carboxylic acid residue, which is crucial for high-affinity binding to the enzyme's active site. nih.govchemrxiv.org

Derivatives of cyclohexanecarboxylic acid have also been synthesized and evaluated for their inhibitory effects on various enzymes. For example, N-((4-sulfamoylphenyl)carbamothioyl)cyclohexanecarboxamide was synthesized and showed inhibitory activity against human and mycobacterial carbonic anhydrases. mdpi.com Furthermore, some benzothiazine derivatives incorporating a carboxylic acid moiety have demonstrated inhibitory activity against α-glucosidase. mdpi.com These examples highlight the potential for carboxylic acid-containing compounds to act as enzyme inhibitors, a field where this compound could be further explored.

Cell-based assays are essential for evaluating the biological effects of a compound on living cells, such as its potential to inhibit cell growth (antiproliferative activity) or cause cell death (cytotoxicity). Carboxylic acid-based deep eutectic solvents have been shown to exhibit antiproliferative effects on cancer cell lines, with their cytotoxic potential being dependent on the specific cell line. sdstate.edu

Studies on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated dose-dependent antiproliferative activity against peripheral blood mononuclear cells (PBMCs). mdpi.com Some of these derivatives almost completely inhibited lymphocyte proliferation at the highest concentrations tested. mdpi.com The antiproliferative activity of these compounds is influenced by the substituents on the molecule. mdpi.com While these studies are on derivatives, they suggest that the cyclohexanecarboxylic acid scaffold can be a component of biologically active molecules with antiproliferative properties. The specific antiproliferative and cytotoxic effects of this compound itself would require direct investigation.

Mechanisms of Action

Understanding the mechanism of action involves elucidating how a drug produces its pharmacological effect. For this compound, the primary mechanism appears to be its interaction with AMPA receptors.

The interaction between a ligand (the drug) and its receptor is a highly specific process that initiates a biological response. openaccessjournals.com In the case of 4-BCCA, X-ray crystallography has provided a structural basis for its interaction with the AMPA receptor. nih.govrcsb.org The binding occurs within the transmembrane domain, a region distinct from the agonist binding site in the ligand-binding domain. mdpi.comnih.govrcsb.org This allosteric binding event leads to the inhibition of the receptor's function. nih.gov

The binding of 4-BCCA to the AMPA receptor is characterized by its dynamic nature, where the molecule can assume multiple orientations within the binding pocket and even move into the ion channel. nih.govrcsb.org This is a key aspect of its mechanism as a low-affinity inhibitor. nih.gov The interaction does not involve the high-affinity binding typically seen with agonists or competitive antagonists at the ligand-binding domain. mdpi.com Instead, as a non-competitive inhibitor, it modulates the receptor's activity without directly competing with the endogenous ligand, glutamate. nih.gov

Cellular Pathway Modulation

The direct modulation of cellular pathways by this compound is not extensively documented in publicly available research. However, the broader class of carboxylic acids and their metabolites are known to influence various cellular processes through metabolic reprogramming. nih.gov This involves alterations in key energy-producing pathways such as glycolysis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle, which can, in turn, affect cell fate and function. nih.gov

Metabolic investigations often reveal that metabolites can regulate cellular functions and structures in ways that are not always predictable, leading to the discovery of novel pathway interactions. nih.gov For instance, some studies have shown that certain phytochemicals can modulate multiple signaling pathways simultaneously, which can be crucial in complex diseases. nih.gov

In the context of inflammation and immune response, the metabolism of macrophages is a key area of study. The activation of pathways like the pentose (B10789219) phosphate (B84403) pathway is essential for producing necessary substrates for immune functions. isotope.com The modulation of such metabolic pathways by exogenous compounds can significantly shape the inflammatory responses of these immune cells.

Furthermore, the transport of monocarboxylic acids across cell membranes is a critical step for their cellular activity. The function of transporters like the monocarboxylic acid transporter 1 (MCT1) can be modulated by intracellular signaling pathways such as the cAMP-dependent pathway. nih.gov This regulation can impact the intracellular concentration of carboxylic acids and, consequently, their effect on cellular metabolism.

Pharmacokinetic Profiles of Related Cyclohexanecarboxylic Acids

The absorption of carboxylic acids is influenced by their physicochemical properties and the route of administration. For oral administration, the compound must be able to withstand the acidic environment of the stomach and be absorbed through the gastrointestinal mucosa. The degree of ionization, which is dependent on the compound's pKa and the pH of the surrounding environment, plays a crucial role in its ability to cross cell membranes.

The following table summarizes the pharmacokinetic parameters of a related trans-4-substituted cyclohexanecarboxylic acid derivative in rats. nih.gov

| Compound | Clearance (CL) (ml/min/kg) | Bioavailability (F) (%) |

| trans-4-substituted cyclohexanecarboxylic acid derivative | 3.3 | 51 |

This data is for a related derivative and may not be representative of this compound.

The metabolic fate of this compound has not been specifically detailed in the available literature. However, the metabolism of the parent compound, cyclohexanecarboxylic acid, has been studied in various biological systems.

In some microorganisms, cyclohexanecarboxylic acid is metabolized via beta-oxidation of its coenzyme A ester. nih.gov One strain of Alcaligenes has been shown to metabolize it through a pathway involving hydroxylation at the 4-position to form trans-4-hydroxycyclohexane carboxylate, which is then converted to 4-ketocyclohexane carboxylate and subsequently to p-hydroxybenzoate. nih.gov This initial hydroxylation is catalyzed by a mixed-function oxygenase. nih.gov

In isolated perfused rat livers, cyclohexanecarboxylic acid undergoes several metabolic transformations. nih.gov After six hours of perfusion, the metabolites identified in the perfusate included hippuric acid (50%), hexahydrohippuric acid (2%), and 3,4,5,6-tetrahydrohippuric acid (2%). nih.gov Additionally, about 16% of the initial dose was excreted in the bile as cyclohexylcarbonyl β-D-glucuronide. nih.gov This suggests that aromatization and conjugation are significant metabolic pathways for cyclohexanecarboxylic acid in rats. nih.gov

The metabolic activation of carboxylic acids, in general, can proceed through the formation of acyl-glucuronides and acyl-CoA thioesters. These reactive metabolites can potentially interact with cellular macromolecules.

The proposed metabolic pathway for cyclohexanecarboxylic acid in Alcaligenes strain W1 is as follows: nih.gov

Cyclohexane (B81311) carboxylate → trans-4-Hydroxycyclohexane carboxylate → 4-Ketocyclohexane carboxylate → p-Hydroxybenzoate

The following table summarizes the metabolites of cyclohexanecarboxylic acid found in an isolated perfused rat liver study. nih.gov

| Metabolite | Percentage of Dose in Perfusate (after 6h) |

| Unchanged Cyclohexanecarboxylic Acid | 10% |

| Hippuric Acid | 50% |

| Hexahydrohippuric Acid | 2% |

| 3,4,5,6-Tetrahydrohippuric Acid | 2% |

| Cyclohexylcarbonyl β-D-glucuronide | 2-4% |

| Benzoic Acid | 1-2% |

Note: 16% of the dose was excreted in the bile as cyclohexylcarbonyl β-D-glucuronide.

Structure Activity Relationship Sar Studies and Derivatization Approaches for 4 Isobutylcyclohexanecarboxylic Acid Analogues

Principles of Structure-Activity Relationships

The fundamental principle of SAR lies in the concept that the biological activity of a chemical compound is directly related to its three-dimensional structure. Modifications to a lead compound, in this case, 4-Isobutylcyclohexanecarboxylic Acid, can lead to changes in its physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These changes, in turn, can influence how the molecule interacts with its biological target, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Rational Design of Derivatives and Analogues

Rational drug design utilizes the understanding of a biological target's structure and the SAR of lead compounds to create more effective and specific therapeutic agents. For this compound, this approach involves the strategic modification of its core structure to enhance its interaction with its target and improve its pharmacological properties.

The design of new analogues often focuses on modifying three main components: the carboxylic acid head group, the cyclohexane (B81311) scaffold, and the isobutyl side chain. The aim is to modulate properties like binding affinity, selectivity, and metabolic stability. nih.gov For example, replacing the carboxylic acid with bioisosteres—functional groups with similar physicochemical properties—can sometimes lead to improved pharmacokinetic profiles. asynt.com

The introduction of various substituents onto the cyclohexane ring or the modification of the isobutyl group can have profound effects on the biological activity of this compound analogues. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or small, polar or non-polar—can alter the molecule's interaction with its biological target.

Alkyl Substituents : The size and branching of alkyl groups can influence lipophilicity and steric interactions. Increasing the bulkiness of an alkyl substituent can either enhance binding by filling a hydrophobic pocket in the receptor or decrease activity due to steric hindrance. mdpi.com For example, studies on related compounds have shown that the length and branching of an alkyl chain can significantly influence inhibitory activity. sciety.org The isobutyl group in the parent compound already provides a degree of steric bulk and lipophilicity that can be fine-tuned.

Aromatic and Heterocyclic Substituents : Replacing the isobutyl group with or adding aromatic or heterocyclic rings to the cyclohexane scaffold can introduce new binding interactions, such as pi-pi stacking. The electronic properties of these rings, modified by substituents like halogens or methoxy (B1213986) groups, can further modulate activity. Studies on other quinoline (B57606) derivatives have demonstrated that the position and electronic nature of substituents on an aromatic ring are critical for potency. nih.govnih.gov

Polar Functional Groups : The introduction of polar groups like hydroxyl (-OH), amino (-NH2), or amide (-CONH2) can increase hydrophilicity and provide additional hydrogen bonding opportunities. However, this can also impact membrane permeability. The strategic placement of such groups is therefore essential. For instance, in some series of compounds, the conversion of a carboxylic acid to an amide has been shown to alter biological activity. nih.govmdpi.com

Table 1: Potential Substituent Effects on the Activity of this compound Analogues

| Substituent Type | Potential Effect on Biological Activity | Rationale |

| Alkyl Groups | Increased or decreased activity | Modulates lipophilicity and steric interactions with the target. mdpi.comlibretexts.org |

| Aromatic Rings | Enhanced binding | Can introduce new pi-pi stacking or hydrophobic interactions. |

| Halogens | Modified electronic properties and lipophilicity | Can alter binding affinity and metabolic stability. nih.gov |

| Hydroxyl/Amino Groups | Increased hydrophilicity and hydrogen bonding | May improve solubility but could decrease cell permeability. |

| Amide/Ester Groups | Altered polarity and metabolic stability | Can act as prodrugs or modify interactions with the target. nih.gov |

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological systems, such as enzymes and receptors, are themselves chiral. This compound can exist as cis and trans isomers, where the isobutyl and carboxyl groups are on the same or opposite sides of the cyclohexane ring, respectively. Furthermore, if additional chiral centers are introduced, multiple stereoisomers are possible.

The spatial arrangement of functional groups is critical for the proper fit of a molecule into its binding site. It is common for one stereoisomer to exhibit significantly higher biological activity than others. For instance, in a study of saxagliptin, a dipeptidyl peptidase-IV inhibitor, it was confirmed that the specific configuration of the molecule was crucial for its potent inhibitory activity. nih.gov Similarly, the different stereoisomers of a combined vasodilator and beta-adrenoceptor antagonist showed distinct pharmacological profiles.

Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound analogues are essential to identify the most active configuration and to develop more selective drugs.

Chemical Derivatization for Enhanced Activity or Analytical Detection

Chemical derivatization involves the transformation of a functional group in a molecule into a different one. This technique is widely used to enhance the biological activity of a compound, improve its pharmacokinetic properties, or to make it more suitable for a specific analytical technique.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. In the context of this compound, converting the carboxyl group to an ester can have several implications:

Prodrugs : Esters are often used as prodrugs. The ester itself may be inactive, but once administered, it can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid. This can improve oral bioavailability by masking the polar carboxylic acid group, thereby increasing lipophilicity and facilitating passage through cell membranes.

Modified Activity : In some cases, the ester derivative itself may exhibit biological activity. The nature of the alcohol used for esterification can introduce various alkyl or aryl groups that can interact with the biological target differently than the parent acid. Studies on other carboxylic acid-containing compounds have shown that their ester derivatives can possess significant biological activities. walshmedicalmedia.comresearchgate.net The Fischer esterification is a common method for this conversion, typically catalyzed by an acid in the presence of an excess of the alcohol. masterorganicchemistry.comyoutube.com

Table 2: Examples of Ester Derivatives of Carboxylic Acids and Their Potential Applications

| Ester Derivative | Alcohol Used | Potential Application |

| Methyl or Ethyl Ester | Methanol or Ethanol | Simple prodrugs to enhance lipophilicity. |

| Benzyl Ester | Benzyl alcohol | Introduce an aromatic moiety for potential new interactions. walshmedicalmedia.com |

| Glycol Ester | Ethylene glycol | Increase water solubility. |

Silylation is a chemical derivatization technique where an active hydrogen atom, such as the one in a carboxylic acid group, is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. This process is primarily used for analytical purposes, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. researchgate.netnih.gov

Carboxylic acids like this compound are generally not volatile enough for direct GC analysis. Silylation increases the volatility of the compound by replacing the polar -OH group of the carboxylic acid with a non-polar TMS ether group. This makes the derivative amenable to separation and detection by GC-MS. researchgate.net

The reaction is typically carried out using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst and a suitable solvent. nih.govbrjac.com.brcolostate.edu The resulting silylated derivative is thermally stable and can be easily analyzed, allowing for the quantification of the original carboxylic acid in various biological and environmental samples.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. In the context of this compound analogues, acylation can be a key derivatization strategy to explore Structure-Activity Relationships (SAR). This modification is typically performed on amine or alcohol functionalities present in the analogue's structure. The nature of the acyl group, from simple acetyl groups to more complex aromatic or heterocyclic acyl moieties, can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Research on related cyclohexanecarboxylic acid derivatives highlights the importance of the amide linkage formed through acylation in establishing potent biological activity. For instance, in studies on soluble epoxide hydrolase (sEH) inhibitors, cycloalkylamide derivatives have been extensively investigated. nih.gov The SAR of these compounds indicates that the nature of the acyl group and the substituent on the amide nitrogen are critical for inhibitory potency.

Systematic variations of the acyl group can modulate properties such as:

Lipophilicity: The introduction of larger, more lipophilic acyl groups can enhance membrane permeability and access to hydrophobic binding pockets within a target protein.

Hydrogen Bonding: The amide bond itself provides a hydrogen bond donor (N-H) and acceptor (C=O), which can be crucial for anchoring the molecule within a receptor's active site.

Steric Bulk: The size and shape of the acyl group can be varied to probe the steric constraints of a binding site, leading to improved selectivity and potency.

A hypothetical SAR study on acylated analogues of a 4-isobutylcyclohexylamine derivative (a close analogue of the parent acid) might yield data similar to that presented in Table 1. This table illustrates how systematic changes in the acyl group could affect inhibitory activity against a hypothetical enzyme.

Table 1: Hypothetical Inhibitory Activity of Acylated 4-Isobutylcyclohexylamine Analogues

| Compound ID | Acyl Group (R in R-CO-NH-Cyclohexyl-isobutyl) | IC₅₀ (nM) |

| 1a | Methyl (Acetyl) | 500 |

| 1b | Ethyl (Propionyl) | 350 |

| 1c | Phenyl (Benzoyl) | 120 |

| 1d | 4-Chlorophenyl | 80 |

| 1e | 2-Furyl | 150 |

This data is illustrative and does not represent actual experimental results.

Alkylation

Alkylation, the transfer of an alkyl group from one molecule to another, is another fundamental derivatization technique in medicinal chemistry for SAR exploration. For analogues of this compound, alkylation can be applied to various functional groups, such as the carboxylic acid itself (to form esters), or to amine or alcohol substituents on the cyclohexane ring.

The alkylation of a carboxylic acid to form an ester can significantly impact a compound's pharmacokinetic profile. Esters often act as prodrugs, which are inactive in their initial form but are converted to the active carboxylic acid in the body by esterase enzymes. nih.gov This strategy can be employed to improve oral bioavailability by masking the polar carboxylic acid group. The rate of hydrolysis of the ester can be fine-tuned by varying the steric and electronic nature of the alkyl group. nih.gov

When applied to other parts of the molecule, alkylation can probe the hydrophobic pockets of a binding site. The size, shape, and branching of the alkyl group can be systematically modified to optimize van der Waals interactions with the target.

Key insights from SAR studies involving alkylation on related structures include:

Ester Prodrugs: In a study on camptothecin (B557342) esters, the rate of conversion to the active drug was found to be dependent on the nature of the ester, with a faster conversion rate for certain esters leading to better in vivo activity. nih.gov

Hydrophobic Interactions: Research on cycloalkylamide derivatives as sEH inhibitors demonstrated that substitution on the cycloalkane ring is a critical determinant of potency. nih.gov While not a direct alkylation of the main chain, the presence and position of alkyl groups on the ring influence how the molecule fits into the enzyme's active site.

Table 2 presents a hypothetical scenario for the biological activity of ester derivatives of this compound, illustrating the potential impact of the alkyl group on activity.

Table 2: Hypothetical Biological Activity of this compound Ester Analogues

| Compound ID | Ester Group (R in 4-Isobutyl-Cyclohexyl-COOR) | In Vitro Activity (EC₅₀, µM) |

| 2a | Methyl | >10 |

| 2b | Ethyl | 8.5 |

| 2c | Isopropyl | 5.2 |

| 2d | Benzyl | 3.1 |

This data is illustrative and does not represent actual experimental results.

Other Derivatization Strategies

Beyond acylation and alkylation, a variety of other derivatization strategies can be employed to explore the SAR of this compound analogues and optimize their properties. These strategies often focus on modifying the carboxylic acid group itself or introducing new functional groups onto the cyclohexane ring.

Carboxylic Acid Bioisosteres:

The carboxylic acid group is often a key pharmacophoric element, but it can also contribute to poor pharmacokinetic properties due to its polarity and potential for metabolic liabilities. Replacing the carboxylic acid with a bioisostere—a group with similar steric and electronic properties—can address these issues while maintaining or improving biological activity. Common bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most frequently used carboxylic acid isosteres, with a similar pKa and planar structure. nih.gov

Acylsulfonamides: These compounds can also mimic the acidity and hydrogen bonding capabilities of carboxylic acids. nih.gov

Hydroxyisoxazoles: These heterocyclic rings are planar and have pKa values in a similar range to carboxylic acids. nih.gov

The choice of bioisostere can have a profound impact on the compound's potency, selectivity, and pharmacokinetic profile.

Ring Modifications and Introduction of Functional Groups: